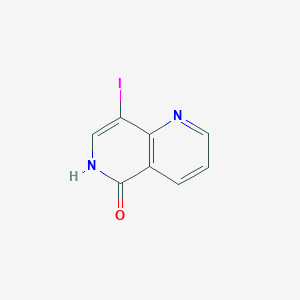

8-iodo-1,6-naphthyridin-5(6H)-one

CAS No.:

Cat. No.: VC17466095

Molecular Formula: C8H5IN2O

Molecular Weight: 272.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5IN2O |

|---|---|

| Molecular Weight | 272.04 g/mol |

| IUPAC Name | 8-iodo-6H-1,6-naphthyridin-5-one |

| Standard InChI | InChI=1S/C8H5IN2O/c9-6-4-11-8(12)5-2-1-3-10-7(5)6/h1-4H,(H,11,12) |

| Standard InChI Key | KZJKEVXOGXRXCX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=CNC2=O)I)N=C1 |

Introduction

8-Iodo-1,6-naphthyridin-5(6H)-one is a heterocyclic compound belonging to the naphthyridine family. It is characterized by its fused pyridine rings and an iodine substituent at the 8-position, which significantly influences its chemical reactivity and biological interactions. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis and Chemical Reactions

The synthesis of 8-iodo-1,6-naphthyridin-5(6H)-one typically involves iodination reactions of naphthyridine derivatives. The compound can undergo various chemical reactions, including cross-coupling reactions, due to the presence of the iodine substituent and the carbonyl group .

Biological Activities and Applications

8-Iodo-1,6-naphthyridin-5(6H)-one is primarily studied for its interactions with biological targets, such as enzymes and receptors. The iodine atom plays a crucial role in modulating binding affinity and selectivity towards these targets. Compounds with similar structures have shown potential in inhibiting specific enzyme activities or modulating receptor functions, indicating therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume